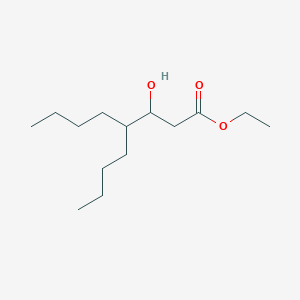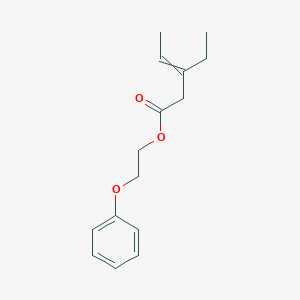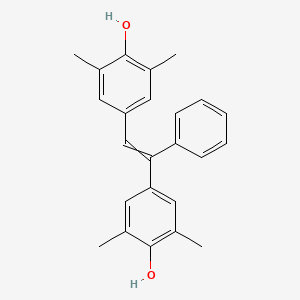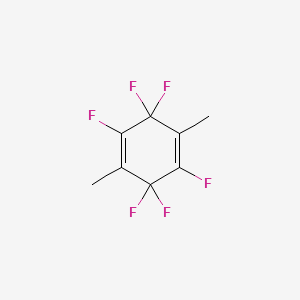![molecular formula C17H21N3O3 B14608572 2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 58329-91-2](/img/structure/B14608572.png)
2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and an azanediyl group, which is a functional group containing nitrogen atoms bonded to carbon atoms.
準備方法
The synthesis of 2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves multiple steps, including the formation of the diazenyl group and the subsequent attachment of the azanediyl group. One common synthetic route involves the reaction of 2-methoxyaniline with nitrous acid to form the diazonium salt, which is then coupled with a phenol derivative to form the diazenyl compound. The final step involves the reaction of the diazenyl compound with an azanediyl-containing reagent under controlled conditions to yield the desired product .
化学反応の分析
2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
科学的研究の応用
2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) can be compared with other similar compounds, such as:
2,2’-((4-((4-(Diethylamino)-2-hydroxybenzylidene)amino)phenyl)azanediyl)bis(ethan-1-ol): This compound features a similar azanediyl group but with different substituents, leading to distinct chemical and biological properties.
2,2’-((3-Acetamido-4-((2,4-dinitrophenyl)diazenyl)phenyl)azanediyl)diacetate: This compound contains a diazenyl group with different substituents, resulting in unique reactivity and applications.
特性
CAS番号 |
58329-91-2 |
|---|---|
分子式 |
C17H21N3O3 |
分子量 |
315.37 g/mol |
IUPAC名 |
2-[N-(2-hydroxyethyl)-4-[(2-methoxyphenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H21N3O3/c1-23-17-5-3-2-4-16(17)19-18-14-6-8-15(9-7-14)20(10-12-21)11-13-22/h2-9,21-22H,10-13H2,1H3 |
InChIキー |
RZMJPXZKUDONAS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)
![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)

![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)
![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)


![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)

![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
![[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile](/img/structure/B14608566.png)
![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)
